ceramide phosphoethanolamine

Membrane biophysics Lipid phase behavior Ordered membrane domains

Ceramide phosphoethanolamine (CPE, CAS 112130-78-6) is the principal membrane sphingolipid in Drosophila and a critical negative-control sphingolipid for lipid raft studies—unlike sphingomyelin, CPE fails to form sterol-enriched ordered domains with cholesterol. This product is essential for cpes gene functional studies, SMSr enzymatic assays, and as a high-purity reference standard for targeted lipidomics. Procure ≥98% pure CPE to ensure experimental reproducibility in membrane biophysics, apoptosis research, and invertebrate model organism investigations.

Molecular Formula C14H19NO10S2
Molecular Weight 0
CAS No. 112130-78-6
Cat. No. B1169029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameceramide phosphoethanolamine
CAS112130-78-6
Synonymsceramide phosphoethanolamine
Molecular FormulaC14H19NO10S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceramide Phosphoethanolamine (CAS 112130-78-6) – Core Identity, Membrane Sphingolipid Class, and Distinguishing Phosphoethanolamine Headgroup


Ceramide phosphoethanolamine (CPE, CAS 112130-78-6) is a phosphosphingolipid comprising a ceramide backbone (sphingoid base N-acylated with a fatty acid) esterified to a phosphoethanolamine headgroup [1]. CPE is the principal membrane sphingolipid in arthropods such as Drosophila melanogaster, where it functionally substitutes for sphingomyelin (SM), which is absent in these organisms [2]. In mammalian systems, CPE is present only in trace quantities—approximately 0.02 mol% of total phospholipids in mouse testis and brain—and is synthesized by sphingomyelin synthase-related protein (SMSr/SAMD8) in the endoplasmic reticulum [3]. Unlike SM, which bears a phosphocholine headgroup, the ethanolamine moiety in CPE confers distinct biophysical membrane properties, fundamentally altering lipid packing, phase behavior, and cholesterol interaction [4].

Why Ceramide Phosphoethanolamine (CAS 112130-78-6) Cannot Be Substituted by Sphingomyelin or Ceramide in Defined Membrane and Invertebrate Models


Generic substitution of ceramide phosphoethanolamine with sphingomyelin or ceramide in experimental systems is scientifically unsound due to fundamentally divergent biophysical membrane behaviors and distinct biosynthetic enzymology. Head-to-head monolayer and bilayer studies demonstrate that CPE exhibits a main phase transition temperature of approximately 64°C compared with 41°C for palmitoyl-sphingomyelin, indicating substantially stronger intermolecular cohesion that alters membrane order and fluidity [1]. Furthermore, whereas SM readily forms sterol-enriched ordered membrane domains (lipid rafts) with cholesterol, CPE fails to form such domains under identical experimental conditions [2]. This differential cholesterol interaction has profound implications for any study investigating membrane domain organization, protein sorting, or signaling platform formation. At the enzymatic level, invertebrate CPE synthesis requires a dedicated CDP-ethanolamine:ceramide ethanolamine phosphotransferase (CPE synthase, EC 2.7.8.48) that utilizes Mn(II) as a cofactor and operates in the Golgi lumen—a pathway entirely distinct from SM synthase and absent in mammalian systems [3]. Consequently, substituting CPE with SM or ceramide in membrane biophysics studies, Drosophila genetic models, or lipidomic standard calibration would introduce confounding variables that compromise data interpretability and experimental reproducibility.

Ceramide Phosphoethanolamine (CAS 112130-78-6) – Head-to-Head Comparative Evidence: Biophysics, Enzymology, and Analytical Quantitation


CPE Exhibits 23°C Higher Main Phase Transition Temperature Than Palmitoyl-Sphingomyelin, Indicating Stronger Intermolecular Cohesion in Bilayer Membranes

In a direct head-to-head bilayer comparison using diphenylhexatriene (DPH) steady-state fluorescence anisotropy, N-palmitoyl ceramide phosphoethanolamine (PCPE) bilayers exhibited a main phase transition temperature of approximately 64°C, whereas D-erythro-N-palmitoyl-sphingomyelin (PSM) bilayers underwent the ordered-to-disordered phase transition at 41°C [1]. The absolute difference of 23°C demonstrates substantially greater thermal stability and tighter acyl chain packing in CPE relative to SM. Additionally, monolayer experiments at 22°C revealed that PCPE displayed a much higher inverse isothermal compressibility compared with PSM, further confirming stronger intermolecular interactions among CPE molecules [1]. The DPH anisotropy values were similar in both PCPE and PSM bilayers before and after the phase transition, indicating that hydrophobic core order was comparable, while the interfacial environment—probed by Laurdan emission—was more hydrophobic in PCPE bilayers both below and above the melting temperature [1].

Membrane biophysics Lipid phase behavior Ordered membrane domains

CPE Fails to Form Sterol-Enriched Ordered Membrane Domains with Cholesterol, in Contrast to Sphingomyelin

Using cholestatrienol (CTL) dequenching assays to probe sterol enrichment in membrane domains, PSM readily formed sterol-enriched ordered domains in dominantly fluid bilayers, whereas PCPE failed to form such domains under identical experimental conditions [1]. This finding is corroborated by independent review-level evidence indicating that in contrast to well-established sphingomyelin/cholesterol interactions resulting in ordered membrane domain formation, the formation of ordered CPE/cholesterol domains is not favored [2]. The smaller phosphoethanolamine headgroup of CPE, lacking the three methyl groups present on the phosphocholine moiety of SM, appears to be the structural determinant that destabilizes sphingolipid/sterol interactions [1].

Lipid rafts Cholesterol interaction Membrane domain organization

Invertebrate CPE Synthase Requires Mn(II) Cofactor and Utilizes CDP-Ethanolamine Donor—A Biosynthetic Pathway Absent in Mammals

Ceramide phosphoethanolamine biosynthesis in arthropods is mediated by a dedicated enzyme, ceramide phosphoethanolamine synthase (EC 2.7.8.48), which catalyzes the transfer of phosphoethanolamine from CDP-ethanolamine onto ceramide to yield CPE and CMP [1]. This Golgi-resident enzyme is entirely distinct from sphingomyelin synthase (which utilizes phosphatidylcholine as a phosphocholine donor) and from mammalian SMSr (which produces only trace CPE in the ER). Critically, the invertebrate CPE synthase requires a Mn(II) cofactor for catalytic activity, a biochemical requirement not shared by mammalian SM synthases [2]. The enzyme is phylogenetically restricted to arthropods, worms, bees, spiders, and certain protozoans and oomycetes, representing a distinct branch within the CDP-alcohol phosphotransferase superfamily [3]. In Drosophila, this enzyme is responsible for the majority of CPE production, whereas the ER-resident SMSr homolog contributes only very low-level activity and likely functions as a ceramide sensor rather than a primary biosynthetic enzyme [1].

Enzymology Sphingolipid biosynthesis Invertebrate models

SRM-Based LC-MS/MS Method Enables Picogram-Level Quantitation of CPE Species with Sphingoid Backbone-Specific Detection

A validated selected reaction monitoring (SRM) LC-MS/MS method has been developed specifically for the quantitation of ceramide phosphoethanolamine (cer-PE) species containing both saturated (d14:0) and unsaturated (d14:1Δ4, d16:1Δ4) sphingoid base cores from Drosophila melanogaster [1]. Critically, this method measures a product ion originating from the sphingoid base backbone rather than from the head group, which increases both specificity and sensitivity of the quantitation measurement compared with conventional neutral loss scanning approaches that rely on head group fragmentation [1]. The method enabled quantitation at the picogram level and allowed initial identification of cer-PE compounds via neutral loss scanning followed by SRM-based quantitation [2]. This backbone-specific detection strategy distinguishes CPE from SM and other phosphosphingolipids that would otherwise produce overlapping or ambiguous signals when head group-based fragmentation is employed.

Lipidomics Mass spectrometry Analytical quantitation

Disruption of SMSr-Mediated CPE Synthesis in Mammalian Cells Triggers ER Ceramide Accumulation and Mitochondrial Apoptosis

In mammalian cells, the ER-resident enzyme SMSr (SAMD8) catalyzes the synthesis of ceramide phosphoethanolamine at trace levels. Functional studies demonstrate that disruption of SMSr catalytic activity causes a rise in endoplasmic reticulum ceramides and their mislocalization to mitochondria, triggering a mitochondrial pathway of apoptosis [1]. Importantly, SMSr-catalyzed CPE production, although essential, is not sufficient to suppress ceramide-induced cell death; the enzyme's N-terminal sterile α-motif (SAM domain) is also required for ceramide homeostasis [1]. This defines ER ceramides as bona fide transducers of mitochondrial apoptosis and positions SMSr as a ceramide sensor with a primary role in monitoring ER ceramide levels to prevent inappropriate cell death during sphingolipid biosynthesis [1]. In vitro depletion of SMSr leads to accumulation of ER ceramides and subsequent mitochondrial mislocalization, whereas ceramide levels are not altered in transgenic mice lacking SMSr catalytic activity, suggesting compensatory mechanisms in vivo [2].

Cell death Ceramide homeostasis Sphingolipid signaling

CPE Serves as a Bacterial Pathogen-Derived Biomarker Detectable in Periodontal Disease Clinical Samples via Aegerolysin EryA Binding

Lipidomic analyses have demonstrated that crucial periodontal pathogens, including Porphyromonas gingivalis and Tannerella forsythia, synthesize ceramide phosphoethanolamine (CPE) species as membrane sphingolipids—lipids not typically found in vertebrates [1]. This pathogen-specific lipid production distinguishes CPE as a candidate biomarker for periodontal disease. Importantly, CPE can be specifically detected by an aegerolysin protein, erylysin A (EryA), which binds selectively to CPE species [1]. Using a fluorescently labeled EryA-mCherry construct, researchers successfully detected CPE species in clinical samples of dental plaque from periodontal patients, demonstrating translational diagnostic potential [1]. In contrast, mammalian host tissues produce only trace CPE (0.02 mol% in mouse testis/brain) [2], establishing a favorable signal-to-background ratio for pathogen-derived CPE detection in clinical specimens.

Biomarker discovery Periodontal disease Diagnostic lipidomics

Ceramide Phosphoethanolamine (CAS 112130-78-6) – Validated Procurement Use Cases Derived from Comparative Evidence


Model Membrane Studies Requiring a Non-Raft-Forming Sphingolipid Negative Control

Investigators constructing defined lipid bilayer or monolayer systems to interrogate lipid raft formation, cholesterol-dependent domain organization, or membrane protein partitioning require a sphingolipid that integrates into membranes but lacks raft-promoting capacity. As demonstrated by direct head-to-head comparison, CPE fails to form sterol-enriched ordered domains with cholesterol, whereas sphingomyelin readily forms such domains [1]. This makes CPE the optimal negative-control sphingolipid for experiments requiring isolation of headgroup-dependent raft formation effects. Procurement of high-purity CPE (≥99% by Avanti Polar Lipids specifications) ensures that observed membrane domain phenotypes can be confidently attributed to the presence or absence of the three methyl groups distinguishing phosphoethanolamine from phosphocholine headgroups.

Drosophila and Invertebrate Sphingolipid Metabolism and Genetic Studies

Drosophila melanogaster lacks sphingomyelin and instead synthesizes CPE as its principal membrane sphingolipid via a dedicated Golgi-resident CPE synthase (EC 2.7.8.48) requiring Mn(II) cofactor [1]. Researchers conducting genetic manipulation of CPE synthase (cpes gene), investigating glial ensheathment of axons, studying light-induced epilepsy phenotypes associated with cpes mutants , or performing lipidomic profiling of invertebrate tissues require authentic CPE as a reference standard for quantitation and as a substrate for in vitro enzymology assays. Substitution with SM or ceramide is scientifically invalid, as Drosophila lacks the enzymatic machinery for SM biosynthesis and utilizes CPE for distinct physiological functions.

LC-MS/MS Lipidomics Method Development and Calibration for CPE Quantitation

Analytical laboratories developing targeted lipidomic workflows for sphingolipid profiling require high-purity CPE reference standards for method validation, calibration curve generation, and quality control. The validated SRM-based LC-MS/MS method achieving picogram-level sensitivity with sphingoid backbone-specific detection [1] depends critically on authenticated CPE standards (e.g., N-lauroyl-d-erythro-sphingosylphosphoethanolamine internal standard) to enable accurate quantitation. This application is particularly relevant for detecting trace CPE in mammalian tissues (0.02 mol% of total phospholipids) and for distinguishing pathogen-derived CPE in infectious disease biomarker studies .

ER Ceramide Homeostasis and Apoptosis Pathway Investigation in Mammalian Cells

Studies examining SMSr (SAMD8)-mediated ceramide sensing and mitochondrial apoptosis regulation require CPE for in vitro reconstitution of SMSr enzymatic activity and for functional assays interrogating the enzyme's role in preventing ER ceramide accumulation. As established by Tafesse et al., SMSr-catalyzed CPE production is essential for suppressing ceramide-induced mitochondrial apoptosis, though not sufficient without the SAM domain [1]. Researchers investigating cancer cell survival mechanisms, drug-induced apoptosis modulation, or sphingolipid homeostasis disorders can utilize CPE as a substrate to assess SMSr catalytic function and as a reference compound for developing inhibitors targeting this unique ceramide-sensing pathway.

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